Acamprosate Impurity B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acamprosate Impurity B, also known as Acamprosate Related Compound B, is a reference standard with the molecular formula C8H16CaN2O8S2 . It is used in laboratory settings and for the synthesis of substances .

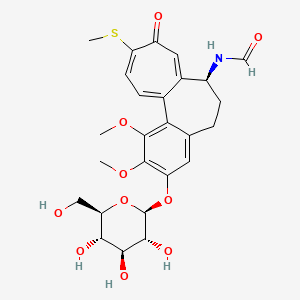

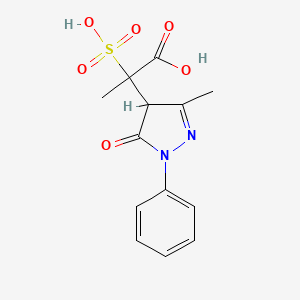

Molecular Structure Analysis

The molecular structure of Acamprosate Impurity B is represented by the formula C8H16CaN2O8S2 . This indicates that it contains calcium, carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.科学研究应用

Analytical Method Development

Acamprosate Impurity B can be used for the analytical method development . This involves the design and optimization of procedures for obtaining information about the composition of a sample and its components.

Method Validation (AMV)

Method validation is a critical step in the design and implementation of methods in pharmaceutical industries. Acamprosate Impurity B can be used in the method validation process , ensuring that the method is suitable for its intended purpose.

Quality Control (QC) Application

In the pharmaceutical industry, quality control is paramount. Acamprosate Impurity B can be used in QC applications , ensuring the quality and safety of the final product.

Abbreviated New Drug Application (ANDA)

Acamprosate Impurity B can be used during the ANDA process . ANDA is a written request to the U.S. FDA to manufacture and market a generic drug in the United States.

Commercial Production of Acamprosate

Acamprosate Impurity B can be used during the commercial production of Acamprosate . This involves the large-scale manufacturing of the drug for distribution and sale.

Product Development

Acamprosate Impurity B can be used in product development , which involves the process of bringing a new drug to the market once a lead compound has been identified through the process of drug discovery.

ANDA and DMF Filing

Acamprosate Impurity B can be used in ANDA and DMF filing . This involves the submission of necessary information to the regulatory authorities during the drug approval process.

Stability Studies

Acamprosate Impurity B can be used in stability studies . These studies provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

安全和危害

属性

| { "Design of Synthesis Pathway": "The synthesis of Acamprosate Impurity B can be achieved by a four-step process starting from commercially available starting materials.", "Starting Materials": [ "Ethyl 2-oxo-4-phenylbutanoate", "Benzyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 2-oxo-4-phenylbutanoate is reacted with benzyl bromide in the presence of sodium hydroxide in ethanol to yield ethyl 2-(benzylamino)-4-phenylbutanoate.", "Step 2: The resulting product is then hydrolyzed with hydrochloric acid to yield the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride in dichloromethane.", "Step 4: Finally, the acid chloride is reacted with ammonia in water to yield Acamprosate Impurity B." ] } | |

CAS 编号 |

233591-26-9 |

产品名称 |

Acamprosate Impurity B |

分子式 |

2 C4H8NO4S Ca |

分子量 |

372.44 |

外观 |

White Solid powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Calcium Bis(formyl Homotaurine) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。